molecular formula C7H13BrOS B14309329 S-Methyl 2-bromohexanethioate CAS No. 115219-54-0

S-Methyl 2-bromohexanethioate

Cat. No.: B14309329
CAS No.: 115219-54-0
M. Wt: 225.15 g/mol
InChI Key: WKESYIJWOJXEKT-UHFFFAOYSA-N
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Description

S-Methyl 2-bromohexanethioate: is an organosulfur compound with the molecular formula C7H13BrOS It is a derivative of hexanoic acid, where the carboxyl group is replaced by a thioester group containing a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl 2-bromohexanethioate can be synthesized through the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 55% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: S-Methyl 2-bromohexanethioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The thioester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Major Products Formed:

    Substitution: Formation of S-methyl 2-alkylthiohexanoates or S-methyl 2-aminothiohexanoates.

    Reduction: Formation of 2-bromohexanol.

    Oxidation: Formation of this compound sulfoxide or sulfone.

Scientific Research Applications

Chemistry: S-Methyl 2-bromohexanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to modify cysteine residues in proteins makes it a useful tool for probing the function of thiol-containing enzymes and studying redox biology.

Industry: The compound’s reactivity and functional group compatibility make it useful in the development of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, surfactants, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of S-methyl 2-bromohexanethioate involves its reactivity with nucleophiles, particularly thiol groups in proteins. The bromine atom acts as a leaving group, allowing the thioester to form a covalent bond with the nucleophile. This covalent modification can alter the activity of enzymes and other proteins, providing insights into their function and regulation.

Comparison with Similar Compounds

    S-Methyl 2-chlorohexanethioate: Similar structure but with a chlorine atom instead of bromine.

    S-Methyl 2-iodohexanethioate: Similar structure but with an iodine atom instead of bromine.

    S-Methyl 2-fluorohexanethioate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: S-Methyl 2-bromohexanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications.

Properties

CAS No.

115219-54-0

Molecular Formula

C7H13BrOS

Molecular Weight

225.15 g/mol

IUPAC Name

S-methyl 2-bromohexanethioate

InChI

InChI=1S/C7H13BrOS/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

WKESYIJWOJXEKT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)SC)Br

Origin of Product

United States

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